

# A Comparative Analysis of the Immunogenicity of Insulin Lispro and Other Insulin Analogs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The advent of recombinant DNA technology has revolutionized diabetes management through the development of insulin analogs. These engineered insulins, with modified amino acid sequences, offer improved pharmacokinetic and pharmacodynamic profiles compared to regular human insulin. Rapid-acting analogs, such as **insulin lispro**, insulin aspart, and insulin glulisine, are designed for faster absorption and a shorter duration of action to better mimic the natural postprandial insulin response. While these modifications have enhanced glycemic control, they also introduce the potential for an immune response, leading to the formation of anti-insulin antibodies (AIAs). This guide provides a comparative overview of the immunogenicity of **insulin lispro** against other insulin analogs, supported by experimental data and detailed methodologies.

# Molecular Basis of Rapid-Acting Insulin Analogs

The primary structural difference in rapid-acting insulin analogs compared to human insulin lies in the C-terminus of the B-chain. These modifications are designed to reduce the tendency of insulin molecules to self-associate into dimers and hexamers, thereby allowing for more rapid absorption from the subcutaneous tissue.

• **Insulin Lispro**: The amino acid sequence at positions B28 and B29 is reversed from the native proline-lysine to lysine-proline.



- Insulin Aspart: Proline at position B28 is replaced with aspartic acid.
- Insulin Glulisine: Asparagine at position B3 is replaced by lysine, and the lysine at position B29 is replaced by glutamic acid.

These alterations, while beneficial for their pharmacokinetic profile, can potentially create new epitopes that could be recognized by the immune system.

## **Comparative Immunogenicity Data**

The development of anti-insulin antibodies is a potential consequence of treatment with any exogenous insulin. However, clinical studies have generally shown that the immunogenicity of **insulin lispro** is comparable to that of other rapid-acting insulin analogs and human insulin. The clinical significance of these antibodies is often minimal, with no major impact on glycemic control or the incidence of adverse events for the majority of patients.

Table 1: Comparison of Anti-Insulin Antibody (AIA) Development in Patients with Type 1 Diabetes



| Parameter                                   | Insulin Lispro<br>(Biosimilar SAR-<br>Lis) | Insulin Lispro<br>(Originator Ly-Lis) | Notes                                                                   |
|---------------------------------------------|--------------------------------------------|---------------------------------------|-------------------------------------------------------------------------|
| Study Population                            | Adults with Type 1<br>Diabetes             | Adults with Type 1 Diabetes           | Data from a 12-month,<br>randomized,<br>controlled trial<br>(SORELLA 1) |
| AIA Positive at<br>Baseline                 | 46.7%                                      | 45.1%                                 | Similar baseline prevalence of AIAs.                                    |
| New AIA Development<br>(Treatment-Emergent) | 30.8%                                      | 29.2%                                 | No significant difference in the development of new AIAs.               |
| Median AIA Titer (at<br>12 months)          | 2.00 - 16.00<br>(Interquartile Range)      | 2.00 - 8.00<br>(Interquartile Range)  | Median titers remained relatively stable over time in both groups.      |
| Cross-reactivity to<br>Human Insulin        | 87.2% - 94.7%                              | 87.2% - 94.7%                         | High degree of cross-<br>reactivity observed.                           |

Data extracted from a study comparing a biosimilar of **insulin lispro** (SAR-Lis) with its originator (Ly-Lis). Direct head-to-head comparative data for lispro vs. aspart vs. glulisine from a single study is limited.

Table 2: Comparison of Anti-Insulin Antibody (AIA) Development in Patients with Type 2 Diabetes



| Parameter                                   | Insulin Lispro<br>(Biosimilar SAR-<br>Lis) | Insulin Lispro<br>(Originator Ly-Lis) | Notes                                                                  |
|---------------------------------------------|--------------------------------------------|---------------------------------------|------------------------------------------------------------------------|
| Study Population                            | Adults with Type 2<br>Diabetes             | Adults with Type 2<br>Diabetes        | Data from a 6-month,<br>randomized,<br>controlled trial<br>(SORELLA 2) |
| AIA Positive at<br>Baseline                 | 24.5%                                      | 25.4%                                 | Similar baseline prevalence of AIAs.                                   |
| New AIA Development<br>(Treatment-Emergent) | 38.4%                                      | 36.7%                                 | No significant difference in the development of new AIAs.              |
| Median AIA Titer (at 6 months)              | 2.00 - 8.00<br>(Interquartile Range)       | 2.00 - 16.00<br>(Interquartile Range) | Median titers remained relatively stable over time in both groups.     |
| Cross-reactivity to<br>Human Insulin        | 80.3% - 96.8%                              | 80.3% - 96.8%                         | High degree of cross-<br>reactivity observed.                          |

Data extracted from a study comparing a biosimilar of **insulin lispro** (SAR-Lis) with its originator (Ly-Lis). Direct head-to-head comparative data for lispro vs. aspart vs. glulisine from a single study is limited.

One study involving patients with type 2 diabetes suggested that insulin glargine and insulin aspart might be more antigenic compared to other analogs.[1] However, it is important to note that in rare cases, patients can develop high titers of clinically significant antibodies to a specific insulin analog, leading to insulin resistance or glycemic lability. In one such case, a patient with type 1 diabetes who developed severe insulin resistance due to antibodies against insulin aspart was successfully treated by switching to insulin glulisine.[2] This suggests that in specific individuals, the subtle molecular differences between analogs can be immunologically significant.





## **Clinical Significance of Anti-Insulin Antibodies**

For the vast majority of patients, the presence of low-titer AIAs against insulin analogs, including lispro, does not have a clinically meaningful impact.[3] Studies have generally not found a correlation between the presence or titer of these antibodies and:

- Glycemic Control (HbA1c): No significant changes in HbA1c levels are typically observed.
- Insulin Dosage: Insulin requirements generally do not increase.
- Adverse Events: The incidence of hypoglycemia or hypersensitivity reactions is not significantly different.

However, at high titers, IgG antibodies have the potential to limit insulin action, which could delay or diminish its effects.[1] Rarely, these antibodies can also act as agonists to the insulin receptor, leading to hypoglycemia.[1]

## **Experimental Protocols**

The detection and characterization of anti-insulin antibodies are crucial in immunogenicity studies. The two most common methods employed are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).

## Radioimmunoassay (RIA) for Anti-Insulin Antibodies

Principle: This is a competitive binding assay. A known quantity of radiolabeled insulin (e.g., with <sup>125</sup>I) competes with unlabeled insulin (from the patient's serum) for binding to a limited amount of anti-insulin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled insulin antibodies in the patient's serum.

#### Methodology:

- Sample Preparation: Patient serum is collected and stored at -20°C until analysis.
- Reaction Mixture: A pre-determined amount of <sup>125</sup>I-labeled insulin is incubated with the patient's serum (diluted) and a specific anti-insulin antibody.



- Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation: The antibody-bound insulin is separated from the free insulin. This can be achieved by precipitation with a second antibody (e.g., anti-IgG) or polyethylene glycol (PEG).
- Detection: The radioactivity of the precipitated (antibody-bound) fraction is measured using a gamma counter.
- Quantification: A standard curve is generated using known concentrations of unlabeled insulin antibodies, and the concentration in the patient sample is interpolated from this curve.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Insulin Antibodies

Principle: This is a solid-phase immunoassay. Insulin is coated onto the wells of a microtiter plate. When patient serum is added, any anti-insulin antibodies present will bind to the immobilized insulin. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human IgG is then added. Finally, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., a color change), the intensity of which is proportional to the amount of anti-insulin antibodies in the sample.

#### Methodology:

- Coating: Microtiter plate wells are coated with a specific insulin analog (e.g., insulin lispro).
- Blocking: The remaining protein-binding sites on the wells are blocked to prevent nonspecific binding.
- Sample Incubation: Diluted patient serum is added to the wells and incubated.
- Washing: The wells are washed to remove unbound antibodies and other serum components.
- Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG antibody is added to the wells and incubated.



- Washing: The wells are washed again to remove the unbound secondary antibody.
- Substrate Addition: A chromogenic substrate is added to the wells.
- Detection: The absorbance of the colored product is measured using a microplate reader.
- Quantification: The concentration of anti-insulin antibodies is determined by comparing the absorbance of the sample to a standard curve.

# Visualizing the Pathways Immune Response and Insulin Signaling

The formation of anti-insulin antibodies can potentially interfere with the normal insulin signaling pathway. The diagram below illustrates the general mechanism of insulin action and the points at which AIAs may exert their effects.





Check Availability & Pricing

Click to download full resolution via product page

Caption: Insulin Signaling and AIA Interference.

## **Experimental Workflow for AIA Detection**

The following diagram outlines the typical workflow for detecting and quantifying anti-insulin antibodies in patient samples.





Click to download full resolution via product page

Caption: Workflow for AIA Detection.



### Conclusion

The available evidence suggests that **insulin lispro** possesses an immunogenicity profile that is comparable to other rapid-acting insulin analogs, such as insulin aspart and glulisine, as well as to human insulin. The formation of anti-insulin antibodies is a known phenomenon, but in the context of modern insulin analogs, it is generally not associated with adverse clinical outcomes in the majority of patients. However, the potential for individual patient responses, leading to clinically significant immunogenicity, underscores the importance of ongoing monitoring and research in this area. For drug development professionals, a thorough immunogenicity assessment remains a critical component of the safety evaluation for any new insulin analog or biosimilar.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development of insulin antibodies and changes in titers over a long-term period in patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diabetic Ketosis Caused by the Insulin Analog Aspart—Induced Anti-Insulin Antibody: Successful Treatment With the Newest Insulin Analog Glulisine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of modern insulin analogue pharmacokinetic and pharmacodynamic profiles in type 2 diabetes: improvements and limitations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Immunogenicity of Insulin Lispro and Other Insulin Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832276#comparing-the-immunogenicity-of-insulin-lispro-with-other-insulin-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com